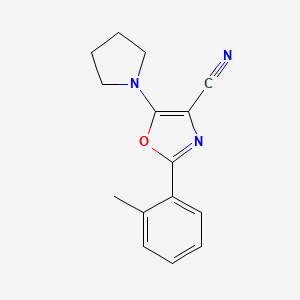

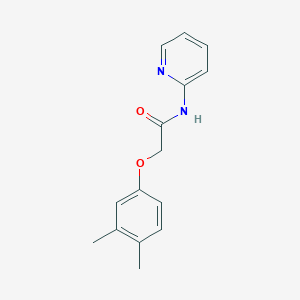

![molecular formula C15H26N2O3S B5703454 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5703454.png)

N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to "N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide," often involves multi-step organic reactions. These processes may include N-alkylation of the sulfonamide moiety to achieve selectivity towards specific receptors or enzymatic sites. For instance, studies have shown the synthesis and evaluation of N-alkylated arylsulfonamide derivatives for their activity against enzymes and receptors, illustrating the complexity and specificity of these synthesis pathways (Canale et al., 2016).

Molecular Structure Analysis

The molecular structure of piperidine derivatives significantly influences their biological activity. The structural features, such as the presence of a sulfonyl group and the specific substituents on the piperidine ring, play critical roles in determining their binding affinity and selectivity towards biological targets. For example, research on the molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives has provided insights into their interaction with enzymes, highlighting the importance of molecular structure in the design of biologically active compounds (Khalid et al., 2014).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions that can modify their chemical and biological properties. These reactions include, but are not limited to, N-alkylation, acylation, and sulfonation. The chemical properties of these compounds, such as their reactivity towards nucleophiles and electrophiles, are determined by their functional groups and molecular structure. The synthesis and biological evaluation of compounds like N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors demonstrate the chemical versatility and potential pharmacological applications of these derivatives (Cioffi et al., 2016).

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting point, and crystalline structure, are crucial for their formulation and therapeutic efficacy. These properties are influenced by the molecular structure and substituents present on the piperidine ring. Studies on the crystal structures of related compounds can provide valuable information for the optimization of their physical properties for drug development purposes.

Chemical Properties Analysis

The chemical properties of "N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide" and similar compounds, such as acidity/basicity, reactivity, and stability, are key factors in their biological activity and pharmacokinetics. These properties are determined by the functional groups present in the molecule and their interaction with the biological environment. Research on the synthesis and antimicrobial activities of related compounds can shed light on the relationship between chemical properties and biological activity (Ovonramwen et al., 2021).

Wirkmechanismus

Target of Action

MLS000062456, also known as Apixaban, is an anticoagulant that primarily targets Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting FXa, Apixaban prevents the formation of blood clots .

Mode of Action

Apixaban acts by selectively inhibiting both free and bound forms of FXa, as well as prothrombinase, independent of antithrombin III . This inhibition prevents the conversion of prothrombin to thrombin, thus halting the coagulation cascade and preventing the formation of a thrombus .

Biochemical Pathways

The primary biochemical pathway affected by Apixaban is the coagulation cascade. By inhibiting FXa, Apixaban disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This disruption prevents the formation of fibrin, the main component of blood clots .

Result of Action

The inhibition of FXa by Apixaban results in a decrease in thrombin generation and thrombus development . This makes Apixaban effective in the prophylaxis of stroke and systemic embolism in nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3S/c1-21(19,20)17-11-8-14(9-12-17)15(18)16-10-7-13-5-3-2-4-6-13/h5,14H,2-4,6-12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEINXGBJQQYPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

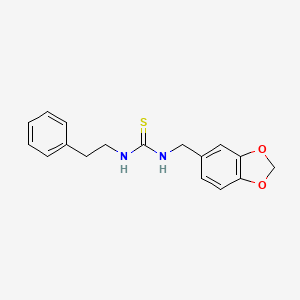

![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)

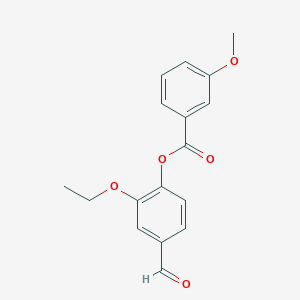

![N-[2-(methylthio)phenyl]-4-biphenylcarboxamide](/img/structure/B5703416.png)

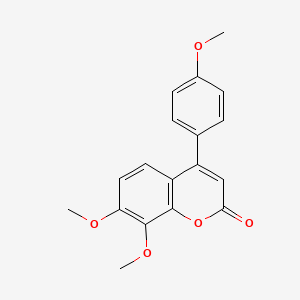

![5-[(cyclopentylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5703421.png)

![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)

![1-methyl-4-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B5703426.png)

![N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5703449.png)

![N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5703465.png)

![N-(2-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5703473.png)